molecular formula C18H13IN2O3S B281767 N-(4-iodo-3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

N-(4-iodo-3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No. B281767
M. Wt: 464.3 g/mol
InChI Key: ZSHKSPBLNQKBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodo-3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as NSC 745887, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-iodo-3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 745887 involves its ability to inhibit the activity of certain enzymes and proteins that are involved in cell division and growth. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are important targets in cancer therapy.
Biochemical and Physiological Effects:
N-(4-iodo-3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 745887 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In addition, it has also been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. Furthermore, this compound has been shown to have neuroprotective effects, particularly in the prevention of neuroinflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-iodo-3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 745887 in lab experiments include its potent anti-cancer and neuroprotective properties, as well as its ability to inhibit the activity of specific enzymes and proteins. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of N-(4-iodo-3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 745887. One potential direction is the development of more potent and selective analogs of this compound for use in cancer therapy. Another direction is the investigation of the potential use of N-(4-iodo-3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 745887 in combination with other anti-cancer drugs for increased efficacy. Furthermore, the study of the neuroprotective effects of N-(4-iodo-3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 745887 may lead to its potential use in the treatment of neurodegenerative disorders.

Synthesis Methods

The synthesis of N-(4-iodo-3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 745887 involves the reaction of 3-methyl-4-iodoaniline and 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride in the presence of a base. The resulting compound is purified through column chromatography to obtain the final product.

Scientific Research Applications

N-(4-iodo-3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 745887 has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-cancer properties, particularly against breast cancer cells. In addition, it has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.

properties

Molecular Formula

C18H13IN2O3S

Molecular Weight

464.3 g/mol

IUPAC Name

N-(4-iodo-3-methylphenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C18H13IN2O3S/c1-10-9-11(5-6-14(10)19)21-25(23,24)16-8-7-15-17-12(16)3-2-4-13(17)18(22)20-15/h2-9,21H,1H3,(H,20,22)

InChI Key

ZSHKSPBLNQKBPZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)I

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)I

Origin of Product

United States

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